Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate

Catalog No.
S606351
CAS No.
M.F
C31H29N5O7
M. Wt
583.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(p...

Product Name

Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate

IUPAC Name

methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylate

Molecular Formula

C31H29N5O7

Molecular Weight

583.6 g/mol

InChI

InChI=1S/C31H29N5O7/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24/h6-15H,16-17H2,1-5H3

InChI Key

JEMJAABFSYOLAP-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC

Synonyms

(2-methylpyridin-4-yl)methyl-4-(3,4,5-trimethoxyphenyl)-8-(pyrimidin-2-yl)methoxy-1,2-dihydro-1-oxo-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride, T-0156, T0156

Canonical SMILES

CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC

2-[(2-methyl-4-pyridinyl)methyl]-1-oxo-8-(2-pyrimidinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylic acid methyl ester is a naphthyridine derivative.

Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate is a complex organic compound characterized by its multi-ring structure and various functional groups. This compound belongs to the class of naphthyridine derivatives and features a methyl ester group, pyridine and pyrimidine moieties, as well as multiple methoxy substituents. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of this compound can be attributed to its functional groups. Key reactions may involve:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic substitutions: The pyridine and pyrimidine rings can undergo nucleophilic attack at various positions.
  • Reduction reactions: The carbonyl group can be reduced to an alcohol or an amine under appropriate conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

The synthesis of methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate can involve several steps:

  • Formation of the naphthyridine core: This may be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of substituents: Functional groups such as methoxy and pyridine can be introduced via electrophilic substitution or coupling reactions.
  • Esterification: The final step involves the esterification of the carboxylic acid with methanol or another alcohol.

These methods may vary based on the availability of starting materials and desired purity levels.

This compound has potential applications in:

  • Pharmaceutical development: As a lead compound for developing new antimicrobial or antiviral agents.
  • Research: Investigating the structure-activity relationship (SAR) of naphthyridine derivatives.
  • Agricultural chemistry: Possible use as a pesticide due to its antimicrobial properties.

Interaction studies focus on how this compound interacts with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential. Techniques like molecular docking and binding affinity assays can provide insights into these interactions.

Several compounds share structural similarities with methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1,8-NaphthyridineContains a naphthyridine core; less complex substituentsAntimicrobial
4-AminoquinolineSimilar nitrogen-containing heterocycles; simpler structureAntimalarial
PyridopyrimidinesContains both pyridine and pyrimidine rings; simpler than target compoundAntiviral

The uniqueness of methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate lies in its intricate multi-ring structure combined with diverse functional groups that enhance its potential biological activities compared to simpler analogs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

11

Exact Mass

583.20669828 g/mol

Monoisotopic Mass

583.20669828 g/mol

Heavy Atom Count

43

Wikipedia

T-0156

Dates

Last modified: 02-18-2024

Stimulus-specific blockade of nitric oxide-mediated dilatation by asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA) in rat aorta and carotid artery

Mohammed J Al-Zobaidy, John Craig, Kirsty Brown, Graeme Pettifor, William Martin
PMID: 22056836   DOI: 10.1016/j.ejphar.2011.10.024

Abstract

Previous work on female rat aorta has shown that although monomethylarginine (L-NMMA) and asymmetric dimethylarginine (ADMA) each enhance submaximal phenylephrine-induced tone, consistent with blockade of basal nitric oxide activity, neither agent has any major effect on acetylcholine-induced relaxation. The aim of this study was to adopt a variety of different experimental approaches to test the hypothesis that these methylarginines block basal but not agonist-stimulated activity of nitric oxide. Basal activity of nitric oxide was assessed by observing the rise in submaximal phenylephrine-induced tone produced by nitric oxide synthase (NOS) inhibitors in male and female aorta and female carotid artery, and by monitoring the vasodilator actions of superoxide dismutase (SOD) or the PDE 5 inhibitor, T-0156. Agonist-stimulated activity of nitric oxide was assessed by observing the relaxant actions of acetylcholine or calcium ionophore A23187. L-NMMA, ADMA and L-NAME (100 μM) each enhanced submaximal phenylephrine-induced tone and inhibited SOD- or T-0156-induced relaxation, consistent with each NOS inhibitor blocking basal nitric oxide activity. In contrast, L-NMMA and ADMA had little effect on acetylcholine- or A23187-induced relaxation, while L-NAME produced powerful blockade. These observations provide support for the hypothesis that L-NMMA and ADMA selectively block basal over agonist-stimulated activity of nitric oxide in rat vessels.


Phosphodiesterase inhibitors block the acceleration of skin permeability barrier repair by red light

Makiko Goto, Kazuyuki Ikeyama, Moe Tsutsumi, Sumiko Denda, Mitsuhiro Denda
PMID: 21410772   DOI: 10.1111/j.1600-0625.2011.01255.x

Abstract

We previously demonstrated that exposure to red light (550-670 nm) accelerates epidermal permeability barrier recovery after barrier disruption. Furthermore, we showed that photosensitive proteins, originally found in retina, are also expressed in epidermis. In retina, transducin and phosphodiesterase 6 play key roles in signal transmission. In this study, we evaluate the role of phosphodiesterese 6 in the acceleration by red light of epidermal permeability barrier recovery. Immunohistochemical study and reverse transcription-PCR assays confirmed the expression of both transducin and phosphodiesterase 6 in epidermal keratinocytes. Topical application of 3-isobutyl-1-methylxanthine, a non-specific phosphodiesterase inhibitor, blocked the acceleration of the barrier recovery by red light. Topical application of zaprinast, a specific inhibitor of phosphodiesterases 5 and 6, also blocked the acceleration, whereas T0156, a specific inhibitor of phosphodiesterase 5, had no effect. Red light exposure reduced the epidermal hyperplasia induced by barrier disruption under low humidity, and the effect was blocked by pretreatment with zaprinast. Our results indicate phosphodiesterase 6 is involved in the recovery-accelerating effect of red light on the disrupted epidermal permeability barrier.


Role of new agents affecting NO/cGMP pathway on ovalbumin-sensitized guinea pig trachea

Ahmet Parlak, Sahin Yildirim, Ihsan Bagcivan, Nedim Durmus
PMID: 23030645   DOI: 10.3109/01902148.2012.719281

Abstract

Asthma is a chronic inflammatory disease in which cell components play important roles. We aimed to evaluate the effects of NO/cGMP cleavage at trachea preparations isolated from ovalbumin-sensitized guinea pigs in vitro. Trachea rings were exposed to 3-ethyl-3-(ethylaminoethyl)-1-hydroxy-2-oxo-1-triazene (NOC-12), (±)-(E)-4-ethyl-2-[(Z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide (NOR-4), 2-(2-methylpyridin-4-yl)methyl-4-(3,4,5-trimethoxyphenyl)-8-(pyrimidin-2-yl) methoxy-1,2-dihydro-1-oxo-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride (T-0156), and electrical field stimulation (EFS). cGMP levels in trachea tissues were also measured. The relaxation responses of NOC-12, NOR-4, T-0156, and EFS were significantly decreased at ovalbumin-sensitized group. Nitric oxide (NO) donors significantly decreased the relaxation responses in the presence of 1H-[1,2,4] oxadiazolo [4,3-a] quinoxalin-1-one (ODQ). L-Nitro-Arginine Methyl Ester (L-NAME) significantly decreased the EFS relaxation responses in both groups (experimental group and control group), but this effect was reversed by L-Arginine addition. In the experimental group, cGMP levels after EFS, carbachol, NOC-12, NOR-4, and T-0156 exposure were significantly lower than control group. In both groups, cGMP levels after NO donors' exposure were significantly lower in the presence of ODQ and the cGMP levels after EFS + L-NAME were significantly lower than EFS alone. These results may show the increased formation of NO because of the increased iNOS activity in airway sensitization leading to the inhibition of cNOS resulting in the decrease of endogen NO and decrease of activation of guanylyl cyclase.


Prevention of nitroglycerin tolerance in vitro by T0156, a selective phosphodiesterase type 5 inhibitor

Cui Qing Liu, Fung Ping Leung, Vivian Wing Yan Lee, Chi Wai Lau, Xiaoqiang Yao, Limin Lu, Yu Huang
PMID: 18554583   DOI: 10.1016/j.ejphar.2008.05.009

Abstract

The efficacy of nitroglycerin as a vasodilator is limited by tolerance, which develops shortly after treatment begins. The present study aims to examine whether T0156, a newly developed potent and selective inhibitor of phosphodiesterase type 5 (PDE5), could attenuate the tolerance to nitroglycerin on rat aortas. Rat aortic rings were suspended in organ bath for the measurement of changes in isometric tension and nitrate tolerance was acutely induced by preceding exposure for 90 min to 30 microM nitroglycerin. Concentration-response curves to nitroglycerin were obtained on aortic rings pre-contracted with phenylephrine. Pre-exposure of rings with or without endothelium to nitroglycerin reduced the relaxations to nitroglycerin. The tissue levels of cyclic GMP were measured by enzyme immunoassay kit. Treatment with T0156 inhibited and prevented the reduced relaxation and cyclic GMP levels in response to nitroglycerin in tolerant rings. In contrast, nitroglycerin-induced tolerance was unaffected by cilostazol (PDE3 inhibitor) and rolipram (PDE4 inhibitor). Finally, incubation of aortic rings with thromboxane prostanoid receptor antagonist, cyclooxygenase inhibitor, or endothelin ET(A) receptor antagonist did not inhibit the development of tolerance. The present results suggest that nitroglycerin tolerance may involve an increased activity of PDE5 but not PDE3 or PDE4 isoforms in vascular smooth muscle cells since T0156 prevents the development of tolerance. Thromboxane A(2), cyclooxygenase (COX)-dependent prostaglandins and endothelin 1 play little role in the acute induction of nitroglycerin tolerance.


PDE4 and PDE5 regulate cyclic nucleotides relaxing effects in human umbilical arteries

António José Santos-Silva, Elisa Cairrão, Manuel Morgado, Ezequiel Alvarez, Ignacio Verde
PMID: 18234184   DOI: 10.1016/j.ejphar.2007.12.017

Abstract

Cyclic nucleotides (cAMP and cGMP) are the main second messengers linked to vasodilatation. They are synthesized by cyclases and degraded by different types of phosphodiesterases (PDE). The effect of PDE inhibition and cyclases stimulation on 5-hydroxytryptamine (5-HT; 1 microM) and histamine (10 microM) contracted arteries was analysed. Stimulation of guanylate cyclase or adenylate cyclase relaxed the histamine- and 5-HT-induced contractions indicating that intracellular increase of cyclic nucleotides leads to vasodilatation of the human umbilical artery. We investigated the role of different PDE families in the regulation of this effect. The presence of the different PDE types in human umbilical artery smooth muscle was analysed by RT-PCR and the expression of PDE1B, PDE3A, PDE3B, PDE4C, PDE4D and PDE5A was detected. The unspecific PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX; 50 microM) relaxed histamine-contracted human umbilical artery on 47.4+/-7.2%. This effect seems to be due to PDE4 and PDE5 inhibition because among the selective PDE inhibitors used only the PDE4 inhibitor (rolipram; 1 microM) and the PDE5 inhibitors (dipyridamole and T0156; 3 microM and 1 microM respectively) induced significant relaxation (39.0+/-8.7, 30.4+/-6.0 and 36.3+/-2.8 respectively). IBMX, dipyridamole and T0156 produced similar relaxation on 5-HT-induced contraction. After forskolin, the addition of IBMX or rolipram increased the effect of the adenylate cyclase stimulator and almost completely relaxed the human umbilical artery contracted by histamine (92.5+/-4.9 and 90.9+/-4.7 respectively), suggesting a main role of PDE4. The data obtained with 5-HT contracted arteries confirmed this, because only rolipram and IBMX significantly increased the forskolin vasodilator effect. The administration of dipyridamole and T0156 after sodium nitroprusside (SNP) induced a significant increase of the SNP relaxant effect on histamine-contracted arteries, but PDE1 and PDE3 inhibition did not increase the effect of the guanylate cyclase stimulator. Similar effects were obtained in 5-HT contracted arteries, the SNP induced relaxation was increased by the PDE5 inhibition, but not by PDE1 or PDE3 inhibition. In summary, our results demonstrate that: 1) the increase of cAMP and/or cGMP levels induces relaxation of the human umbilical vascular smooth muscle; 2) four families of PDE are expressed in this smooth muscle: PDE1, PDE3, PDE4 and PDE5; 3) between these families, PDE4 and PDE5 are the key enzymes involved in the regulation of the relaxation associated to cAMP and cGMP, respectively.


Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor

Hideki Mochida, Michino Takagi, Hirotaka Inoue, Tsunehisa Noto, Koji Yano, Kotomi Fujishige, Takashi Sasaki, Keizo Yuasa, Jun Kotera, Kenji Omori, Kohei Kikkawa
PMID: 12450574   DOI: 10.1016/s0014-2999(02)02590-6

Abstract

The enzymological and pharmacological properties of 2-(2-Methylpyridin-4-yl)methyl-4-(3,4,5-trimethoxyphenyl)-8-(pyrimidin-2-yl)methoxy-1,2-dihydro-1-oxo-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride (T-0156), a new phosphodiesterase type 5 inhibitor, were studied in vitro and in vivo. The inhibitory effects of T-0156 on six phosphodiesterase isozymes isolated from canine tissues were investigated. T-0156 specifically inhibited the hydrolysis of cyclic guanosine monophosphate (cGMP) by phosphodiesterase type 5, at low concentration (IC(50)=0.23 nM), in a competitive manner. T-0156 also inhibited phosphodiesterase type 6 with IC(50) value of 56 nM, which was 240-fold higher than that for inhibition of phosphodiesterase type 5. T-0156 had low potencies against phosphodiesterase types 1, 2, 3, and 4 (IC(50)>10 microM). In the isolated rabbit corpus cavernosum, T-0156 at 10 and 100 nM increased cGMP levels (100 nM T-0156-treated: 6.0+/-1.5 pmol/mg protein, vehicle-treated: 1.1+/-0.4 pmol/mg protein, P<0.05), causing relaxation of the tissue. T-0156 at 1 to 100 nM potentiated the electrical field stimulation-induced relaxation in the isolated rabbit corpus cavernosum in a concentration-dependent manner (100 nM T-0156-treated: 76.9+/-19.8%, vehicle-treated: 12.3+/-10.1%, P<0.05). Intraduodenal administration of T-0156 at 100 to 1000 microg/kg potentiated the pelvic nerve stimulation-induced tumescence in anesthetized dogs (1000 microg/kg T-0156-treated: 279.0+/-38.4%, vehicle-treated: 9.8+/-4.5%, P<0.05). These results suggested that T-0156 enhanced the nitric oxide (NO)/cGMP pathway, probably through blockade of phosphodiesterase type 5 in vitro and in vivo experimental conditions. The present study clearly showed that T-0156 is a potent and highly selective phosphodiesterase type 5 inhibitor, which is a useful tool for pharmacological studies in vitro and in vivo.


T-0156, a novel phosphodiesterase type 5 inhibitor, and sildenafil have different pharmacological effects on penile tumescence and electroretinogram in dogs

Hideki Mochida, Tsunehisa Noto, Hirotaka Inoue, Koji Yano, Kohei Kikkawa
PMID: 14757152   DOI: 10.1016/j.ejphar.2003.11.052

Abstract

T-0156 (2-(2-methylpyridin-4-yl)methyl-4-(3,4,5-trimethoxyphenyl)-8-(pyrimidin-2-yl)methoxy-1,2-dihydro-1-oxo-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride) is a newly synthesized phosphodiesterase type 5 inhibitor, and its potency and selectivity are higher than those of sildenafil in an enzyme assay. In the present study with anesthetized dogs, we examined the effects of intravenous T-0156 or sildenafil on the pelvic nerve stimulation-induced penile tumescence and light-adapted flicker stimulation-induced electroretinogram, parameters of which are reported to be indicators for inhibition of phosphodiesterase type 5 and type 6, respectively. Both compounds potentiated the penile tumescence in a dose-dependent manner. T-0156 at 10 microg/kg and sildenafil at 100 microg/kg showed almost the same potentiating percentage (181.5+/-31.1% and 190.0+/-37.9%) in spite of the plasma concentration of T-0156 being about five times lower than that of sildenafil (16.7+/-1.6 and 78.8+/-5.3 ng/ml), indicating that the effect of T-0156 on tumescence is more potent than that of sildenafil. While the high dose of T-0156 (1000 microg/kg) reduced the amplitude and increased the latency of the electroretinogram positive wave, the effects of T-0156 were conversely weaker than those of sildenafil (reduction of amplitude; T-0156: 41.1+/-8.0%, sildenafil: 71.7+/-3.9%, increase of latency; T-0156: 3.9+/-0.6%, sildenafil: 14.5+/-1.4%, at 1000 microg/kg). These results clearly showed the difference in the properties of T-0156 and sildenafil in pharmacological studies with anesthetized dogs, and the difference appeared to correspond with their inhibitory potencies for phosphodiesterase type 5 and type 6. It was concluded that T-0156 would be a useful pharmacological tool as a potent and highly selective phosphodiesterase type 5 inhibitor.


Involvement of a NO-cyclic GMP-PKG signaling pathway in nitrous oxide-induced antinociception in mice

Yao Zhang, Lindsay P Quock, Eunhee Chung, Yusuke Ohgami, Raymond M Quock
PMID: 21238450   DOI: 10.1016/j.ejphar.2011.01.006

Abstract

The antinociceptive effect of nitrous oxide (N(2)O) is dependent on nitric oxide (NO); however, the next step in the pathway activated by NO is undetermined. The present study was conducted to test the hypothesis that a N(2)O action involves sequential activation of NO synthase, soluble guanylyl cyclase and protein kinase G to induce an antinociceptive effect in mice. The antinociceptive responsiveness of male NIH Swiss mice to N(2)O was assessed using the acetic acid abdominal constriction test. Different groups of mice were pretreated with either saline, the NO scavenger 2-(4-carboxyphenyl)-4,5-dihydro-4,4,5,5-tetramethyl-1H-imidazolyl-1-oxy-3-oxide (carboxy-PTIO), the guanylyl cyclase-inhibitor 1H-[1,2,4]-oxadiazolo-[4,3-a]quinoxalin-1-one (ODQ), the protein kinase G-inhibitor Rp-isomer of 8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphorothioate (Rp-8-pCPT-cGMPS) or the selective phosphodiesterase V-inhibitor 1,2-dihydro-2-[(2-methyl-4-pyridinyl)methyl]-1-oxo-8-(2-pyrimidinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride (T 0156). Vehicle (saline)-pretreated mice responded to N(2)O in a concentration-dependent manner. This antinociceptive effect was antagonized by systemic pretreatment with carboxy-PTIO and ODQ and central pretreatment with Rp-8-pCPT-cGMPS. In each case, the dose-response curve for N(2)O was progressively shifted to the right by increasing the dose of each pretreatment drug. On the other hand, N(2)O-induced antinociception was enhanced by systemic pretreatment with T 0156; the dose-response curve for N(2)O was shifted to the left. The ATP-sensitive potassium channel blocker glibenclamide was without influence on the antinociceptive effect of N(2)O. These results support the hypothesis that N(2)O-induced antinociception in mice is mediated by a NO-cyclic GMP-PKG pathway.


Explore Compound Types